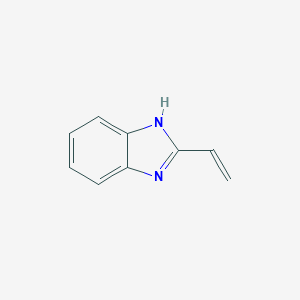

2-Vinyl-1H-Benzimidazol

Übersicht

Beschreibung

2-Vinyl-1H-benzimidazole is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Vinyl-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Vinyl-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmakologische Anwendungen

2-Vinyl-1H-Benzimidazol: ist ein Derivat von Benzimidazol, das eine Kernstruktur in vielen pharmakologisch aktiven Verbindungen darstellt. Die Vinylgruppe in this compound ermöglicht eine weitere Funktionalisierung und macht es zu einem wertvollen Zwischenprodukt in der pharmazeutischen Chemie . Es wurde bei der Synthese von Verbindungen mit einer Vielzahl von biologischen Aktivitäten eingesetzt, darunter:

Korrosionsschutz

Im Bereich der Industriellen Chemie wurden this compound-Derivate als effektive Korrosionsschutzmittel berichtet, insbesondere für Metalle und Legierungen in aggressiven Umgebungen . Sie funktionieren, indem sie eine schützende Schicht auf der Metalloberfläche bilden und so oxidativem Abbau vorbeugen.

Materialwissenschaften

Die Vinylgruppe in this compound kann polymerisiert werden, was es zu einem potenziellen Monomer für die Herstellung neuer Polymere mit spezifischen Eigenschaften für materialwissenschaftliche Anwendungen macht . Diese Polymere könnten verwendet werden in:

Umweltanwendungen

Während spezifische Umweltanwendungen von this compound nicht umfassend dokumentiert sind, wurde seine Stammverbindung, Benzimidazol, und verwandte Derivate hinsichtlich ihres potenziellen Einsatzes in der grünen Chemie und als Antioxidantien untersucht . Diese Anwendungen zielen darauf ab, die Umweltbelastung zu reduzieren und Nachhaltigkeit zu fördern.

Industrielle Anwendungen

This compound dient als Baustein bei der Synthese verschiedener funktioneller Moleküle, die in alltäglichen industriellen Anwendungen verwendet werden. Seine Vielseitigkeit zeigt sich in der Produktion von Farbstoffen, Katalysatoren und anderen funktionellen Materialien .

Synthetische Methodik

Die Verbindung ist auch in der Synthetischen Chemie von Bedeutung, wo sie zur Entwicklung neuer synthetischer Routen und Methoden verwendet wird. Ihr Vorkommen in einer Vielzahl funktioneller Moleküle unterstreicht ihre Bedeutung für die Weiterentwicklung der Organischen Synthese .

Wirkmechanismus

Target of Action

2-Vinyl-1H-benzimidazole, like other benzimidazole derivatives, is known to have a wide range of biological targets. The primary targets of this compound are often cellular components that play crucial roles in microbial and cancer cell survival .

Mode of Action

The mode of action of 2-Vinyl-1H-benzimidazole is believed to involve interactions with its targets that lead to changes in cellular function. For instance, some benzimidazole compounds are known to compete with purines, integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis . This suggests that 2-Vinyl-1H-benzimidazole might interact with its targets in a similar manner, leading to the disruption of essential biological processes .

Biochemical Pathways

These could include pathways involved in nucleic acid synthesis, protein synthesis, and cell proliferation

Pharmacokinetics

Therefore, understanding the ADME properties of 2-Vinyl-1H-benzimidazole would be crucial for its development as a therapeutic agent .

Result of Action

The result of 2-Vinyl-1H-benzimidazole’s action is likely to be the inhibition of growth or survival of targeted cells. For instance, some benzimidazole compounds have been found to exhibit antimicrobial and antiproliferative activities, suggesting that they can inhibit the growth of bacteria, fungi, and cancer cells . Therefore, 2-Vinyl-1H-benzimidazole might have similar effects on its targets.

Action Environment

The action, efficacy, and stability of 2-Vinyl-1H-benzimidazole can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells . Understanding these factors is important for optimizing the use of 2-Vinyl-1H-benzimidazole as a therapeutic agent.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Vinyl-1H-benzimidazole has been found to interact with various biomolecules, including enzymes and proteins . For instance, benzimidazoles can mimic properties of DNA bases . The biological activity of benzimidazoles can be tuned and accelerated in coordination compounds .

Cellular Effects

The cellular effects of 2-Vinyl-1H-benzimidazole are primarily observed in its antiproliferative activity against cancer cell lines . For example, certain benzimidazole compounds have shown potent antiproliferative activity against HeLa and A375 cancer cell lines .

Molecular Mechanism

Benzimidazoles are known to exert their effects at the molecular level through various interactions with biomolecules . For instance, they can inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

Benzimidazoles are known for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on 2-Vinyl-1H-benzimidazole dosage effects in animal models are limited, benzimidazole derivatives have been studied for their effects at different dosages . These studies often observe threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Benzimidazoles are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzimidazoles are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzimidazoles are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-ethenyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2-6H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPYTFXEHXXYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297138 | |

| Record name | 2-Vinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14984-26-0 | |

| Record name | 2-Vinylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14984-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

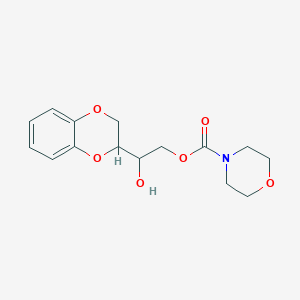

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of ethyleneimidazolium benzimidazolate inner salts?

A1: The research describes the first successful synthesis of ethyleneimidazolium benzimidazolate inner salts [, ]. This is significant because these salts were previously unknown and represent a new class of heterocyclic betaines.

Q2: How are 2-Vinyl-1H-benzimidazoles obtained from these novel salts?

A2: The synthesized ethyleneimidazolium benzimidazolate inner salts can be transformed into 2-Vinyl-1H-benzimidazoles through a β-elimination reaction under mild, neutral conditions [, ]. This method leads to high yields of the desired 2-Vinyl-1H-benzimidazole product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)